3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene
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Overview
Description
3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound with the molecular formula C40H40S7. It is a member of the thiophene family, which is known for its aromatic properties and significant applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the Stille coupling reaction. This method uses organotin reagents and palladium catalysts to form carbon-carbon bonds between thiophene units . The reaction conditions often include:
Temperature: 80-120°C
Solvent: Toluene or DMF (Dimethylformamide)
Catalyst: Palladium(0) complexes
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioelectronics and as a component in biosensors.
Mechanism of Action
The mechanism of action of 3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene involves its ability to facilitate charge transport through its conjugated thiophene rings. The molecular targets include:
Conjugated Systems: The compound’s conjugated system allows for efficient electron delocalization, enhancing its conductivity.
Comparison with Similar Compounds
Similar Compounds
Poly(3-dodecylthiophene-2,5-diyl): A conducting polymer with similar thiophene units but different structural properties.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A fluorescent brightener with distinct photophysical properties.
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in cross-coupling reactions.
Uniqueness
3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its extended conjugation and dodecyl side chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
136313-35-4 |
---|---|
Molecular Formula |
C40H40S7 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
3-dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H40S7/c1-2-3-4-5-6-7-8-9-10-11-14-28-27-39(37-22-21-34(45-37)33-19-17-31(43-33)29-15-12-25-41-29)47-40(28)38-24-23-36(46-38)35-20-18-32(44-35)30-16-13-26-42-30/h12-13,15-27H,2-11,14H2,1H3 |
InChI Key |
SPCLMYAXEOORIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7 |
Origin of Product |
United States |
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